![molecular formula C10H9NO2 B1603369 Indole-3-acetic-2,2-d2 acid CAS No. 24420-86-8](/img/structure/B1603369.png)
Indole-3-acetic-2,2-d2 acid
Overview
Description
Indole-3-acetic-2,2-d2 acid is the deuterium labeled 3-Indoleacetic acid. 3-Indoleacetic acid (Indole-3-acetic acid) is the most common natural plant growth hormone of the auxin class. It can be added to cell culture medium to induce plant cell elongation and division .
Synthesis Analysis
The synthesis of Indole-3-acetic-2,2-d2 acid involves the oxidation of the substrate indole-3-acetaldehyde using the cofactor nicotinamide adenine dinucleotide (NAD+). This process is catalyzed by the enzyme AldA, an aldehyde dehydrogenase (ALDH) from the bacterial plant pathogen Pseudomonas syringae . The production of IAA was optimized in shake-flask culture using a cost-effective medium containing 4.5% crude glycerol, 2% CSL, and 0.55% feed-grade L-tryptophan .Molecular Structure Analysis
The molecular formula of Indole-3-acetic-2,2-d2 acid is C10D2H7NO2. It has a molecular weight of 177.20 g/mol. The InChI string is 1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 .Physical And Chemical Properties Analysis
IAA is a colorless solid that is soluble in polar organic solvents .Scientific Research Applications
Plant Growth Promotion
IAA-d2 is known to play a significant role in promoting plant growth. It influences various physiological processes such as root growth after germination , flowering time , and regulation of plant sugar metabolism .
Leaf Morphogenesis
This compound is involved in leaf morphogenesis and the development of the vasculature network within plants, which is crucial for nutrient transport and overall plant architecture .
Plant-Pathogen Interactions
IAA-d2 also plays a role in plant-pathogen interactions , including pathogenesis and defense mechanisms. It may be utilized by fungi in symbiotic strategies leading to plant growth promotion and modification of basal plant defense mechanisms .
Auxin Responses in Moss
Research has shown that IAA-d2 can induce typical auxin responses such as the elongation of gametophores in moss species, suggesting conserved biological functions across land plants .
Microbial Synthesis for Plant Development
Certain microbial strains, such as Enterobacter sp., have been identified with remarkable capabilities to produce IAA-d2, which is crucial for their role in enhancing plant development .
Rhizobacteria-mediated Regulation
IAA-d2 levels are regulated by plant growth-promoting rhizobacteria, which can synthesize IAA-d2 from precursors like indole-3-acetonitrile, thus influencing plant growth positively .
Mechanism of Action
Target of Action
Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a variant of indole-3-acetic acid (IAA), which is the most common natural plant growth hormone of the auxin class . The primary targets of this compound are plant cells, where it induces cell elongation and division .
Mode of Action
The compound interacts with its targets by binding to auxin receptors in plant cells. This binding triggers a signal transduction pathway that leads to changes in gene expression. These changes result in the promotion of cell elongation and division .
Biochemical Pathways
The biosynthesis of IAA in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . Some of these pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
The pharmacokinetics of Indole-3-acetic-2,2-d2 acid, like other plant hormones, involves its absorption, distribution, metabolism, and excretion (ADME) in plant tissues. Deuterium substitution in drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the promotion of cell elongation and division in plant tissues . This leads to various physiological effects, such as promoting root initiation, leaf morphogenesis, and vasculature network development .
properties
IUPAC Name |
2,2-dideuterio-2-(1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-BFWBPSQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584049 | |
Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24420-86-8 | |
Record name | (1H-Indol-3-yl)(~2~H_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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